molecular formula C13H13N7O2 B1300752 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 436092-90-9

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No. B1300752
M. Wt: 299.29 g/mol
InChI Key: KWRKZOVHYGIXIE-UHFFFAOYSA-N
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Description

The compound 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex molecule that may have potential pharmacological applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.

Synthesis Analysis

The synthesis of related compounds involves the formation of heterocyclic structures that are important in medicinal chemistry. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a simple method that could potentially be adapted for the synthesis of the subject compound . The synthesis of such compounds typically requires careful control of reaction conditions to ensure the correct functional groups are introduced at the desired positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of related compounds, such as those described in the papers, often features intramolecular hydrogen bonding and extended planar structural patterns, which contribute to the stability of the molecules . The subject compound likely exhibits a similar extended planar structure due to the presence of aromatic rings and heterocyclic elements, which may also influence its binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of the subject compound can be inferred from the reactivity of similar compounds. For example, the presence of amino groups in the structures can lead to various intermolecular interactions, such as hydrogen bonding, which can be crucial for the biological activity of the compound . The presence of halogen atoms, as seen in some related structures, can also lead to specific reactivity patterns, such as halogen bonding or nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the subject compound are likely to be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms can affect its solubility, melting point, and stability. The crystal structure of similar compounds, determined by X-ray diffractometry, provides insights into the solid-state properties, which can be important for the formulation of pharmaceuticals . The intermolecular interactions observed in related compounds suggest that the subject compound may also form 3-D arrays in the solid state, which could affect its crystallinity and solubility .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structures have been synthesized and evaluated for their biological activities, such as anticancer, antimicrobial, and antimalarial effects. For example, derivatives of thiazole and tetrazole have been investigated for their selective cytotoxicity against cancer cell lines, indicating their potential in anticancer therapy (Evren et al., 2019). These compounds often involve complex synthetic routes, leading to novel structures that may inhibit the growth of cancerous cells or bacteria.

Molecular Structure and Docking Studies

The structural elucidation and modification of such compounds are crucial in understanding their mechanism of action. Studies involving X-ray crystallography or NMR spectroscopy help in determining the precise molecular configuration, which is essential for rational drug design. Furthermore, docking studies can predict how these molecules interact with specific biological targets, aiding in the optimization of their therapeutic efficacy (Banerjee et al., 1991).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of isoxazole-based heterocycles have also been documented, emphasizing the diversity of biological activities associated with these compounds. Such studies often focus on synthesizing new derivatives and evaluating their effectiveness against various bacterial and fungal strains, as well as their capacity to scavenge free radicals (Darwish et al., 2014).

Potential as Enzyme Inhibitors

Some derivatives have been explored for their inhibitory action on specific enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a role in insulin signaling. This research avenue is particularly relevant for developing new treatments for diseases like diabetes, where modulation of enzyme activity can result in therapeutic benefits (Maheshwari et al., 2018).

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-8-6-11(18-22-8)15-12(21)7-20-17-13(16-19-20)9-2-4-10(14)5-3-9/h2-6H,7,14H2,1H3,(H,15,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKZOVHYGIXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357664
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide

CAS RN

436092-90-9
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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